

An In-depth Technical Guide to Tridecyl Acetate

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Compound of Interest

Compound Name: *Tridecyl acetate*

Cat. No.: *B091069*

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IUPAC Name: **tridecyl acetate**^{[1][2]}

This guide provides a comprehensive overview of **tridecyl acetate**, including its chemical and physical properties, a detailed experimental protocol for its synthesis and analysis, and an illustrative biosynthetic pathway relevant to its role as a signaling molecule in biological systems. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

Tridecyl acetate is the ester resulting from the formal condensation of the hydroxy group of tridecan-1-ol with the carboxy group of acetic acid. It is a colorless liquid with a characteristic fruity, waxy, and floral odor.^[3] Its properties make it a valuable compound in the fragrance and cosmetic industries, where it functions as a fragrance ingredient, skin-conditioning agent, and emollient.^[3]

The key physicochemical properties of **tridecyl acetate** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₁₅ H ₃₀ O ₂	[1][2][4][5][6]
Molecular Weight	242.40 g/mol	[1][2][4][5][6]
Appearance	Colorless to pale yellow clear liquid	[7]
Boiling Point	287.00 to 288.00 °C @ 760.00 mm Hg (estimated)	[7]
Density	0.8557 g/cm ³	[3]
Flash Point	260.00 °F (126.60 °C) (estimated)	[7]
Vapor Pressure	0.003000 mmHg @ 25.00 °C (estimated)	[7]
Water Solubility	0.116 mg/L @ 25 °C (estimated), Insoluble	[7]
logP (Octanol/Water)	6.1 (Computed), 6.390 (estimated)	[1][7]
CAS Number	1072-33-9	[1][4][6]

Experimental Protocols

This section details the methodologies for the synthesis and subsequent analysis of **tridecyl acetate**.

This protocol describes a green chemistry approach to synthesizing **tridecyl acetate** using an immobilized lipase catalyst, which offers high selectivity and mild reaction conditions.

Materials:

- Tridecan-1-ol (1-tridecanol)
- Vinyl acetate

- Immobilized *Candida antarctica* lipase B (e.g., Novozym 435)
- Hexane (anhydrous)
- Sodium bicarbonate (5% w/v aqueous solution)
- Anhydrous magnesium sulfate
- Round-bottom flask (100 mL)
- Magnetic stirrer and stir bar
- Heating mantle with temperature controller
- Reflux condenser
- Separatory funnel (250 mL)
- Rotary evaporator

Procedure:

- **Reaction Setup:** To a 100 mL round-bottom flask, add tridecan-1-ol (10.0 g, 50 mmol) and vinyl acetate (6.45 g, 75 mmol).
- **Solvent and Catalyst Addition:** Add 50 mL of anhydrous hexane to dissolve the reactants. Add the immobilized lipase (1.0 g).
- **Esterification Reaction:** Equip the flask with a magnetic stir bar and a reflux condenser. Place the flask in a heating mantle and heat the mixture to 45°C with constant stirring.
- **Reaction Monitoring:** Monitor the reaction progress by taking small aliquots periodically and analyzing them via gas chromatography (GC) until the consumption of tridecan-1-ol is complete (typically 24-48 hours).
- **Catalyst Removal:** Once the reaction is complete, cool the mixture to room temperature and remove the immobilized lipase by vacuum filtration. The enzyme can be washed with hexane, dried, and reused.

- **Work-up:** Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 5% sodium bicarbonate solution (2 x 30 mL) to remove any unreacted acetic acid, followed by deionized water (2 x 30 mL).
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the hexane.
- **Purification:** The resulting crude **tridecyl acetate** can be further purified by vacuum distillation to yield a high-purity product.

This protocol outlines the analysis of the synthesized **tridecyl acetate** to determine its purity and confirm its identity.

Instrumentation and Conditions:

- **Gas Chromatograph:** Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
- **Column:** A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 μ m film thickness).
- **Carrier Gas:** Helium at a constant flow rate of 1 mL/min.
- **Injector Temperature:** 250°C.
- **Oven Temperature Program:**
 - Initial temperature: 80°C, hold for 2 minutes.
 - Ramp: Increase to 280°C at a rate of 10°C/min.
 - Hold: Maintain at 280°C for 5 minutes.
- **Detector Temperature (FID):** 300°C.
- **Mass Spectrometer (if used):**
 - Ion Source Temperature: 230°C.

- Mass Range: m/z 40-500.

Procedure:

- Sample Preparation: Prepare a dilute solution of the synthesized **tridecyl acetate** (approx. 1 mg/mL) in hexane.
- Injection: Inject 1 μ L of the prepared sample into the GC.
- Data Acquisition: Run the GC-MS analysis using the specified conditions.
- Data Analysis:
 - Identify the peak corresponding to **tridecyl acetate** based on its retention time.
 - Determine the purity by calculating the peak area percentage.
 - If using an MS detector, confirm the identity of the compound by comparing its mass spectrum with a reference spectrum from a database (e.g., NIST).

Mandatory Visualization

The following diagram illustrates a generalized biosynthetic pathway for acetate ester pheromones in insects. While this specific pathway is for other acetate esters, it represents the key enzymatic steps—desaturation, chain shortening, reduction, and acetylation—that are common in the biosynthesis of long-chain acetate esters like **tridecyl acetate** when they function as signaling molecules.



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Caption: Generalized biosynthetic pathway for insect acetate ester pheromones.

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